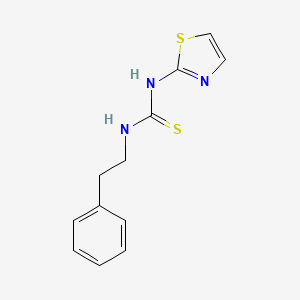

Thiourea, N-(2-phenylethyl)-N'-2-thiazolyl-

Übersicht

Beschreibung

Vorbereitungsmethoden

Die Synthese von LY-73497 beinhaltet die Reaktion von Phenethylamin mit Thiazol-2-thiol in Gegenwart einer geeigneten Base. Die Reaktion verläuft typischerweise über die Bildung eines Zwischenprodukts, eines Isothiocyanats, das dann mit dem Amin unter Bildung der endgültigen Thioharnstoffverbindung reagiert . Industrielle Produktionsverfahren für LY-73497 wurden nicht umfassend dokumentiert, aber die Synthese folgt im Allgemeinen den Standardprotokollen der organischen Synthese, die Reinigungsschritte wie Umkristallisation oder Chromatographie umfassen, um die reine Verbindung zu erhalten.

Chemische Reaktionsanalyse

LY-73497 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Die Thioharnstoffgruppe kann unter geeigneten Bedingungen zu Sulfoxiden oder Sulfonen oxidiert werden.

Reduktion: Die Verbindung kann zu dem entsprechenden Amin und Thiol reduziert werden.

Analyse Chemischer Reaktionen

LY-73497 undergoes several types of chemical reactions, including:

Oxidation: The thiourea group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

Reduction: The compound can be reduced to form the corresponding amine and thiol.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Properties

Thiourea derivatives have demonstrated significant anticancer activity against various cancer cell lines. For instance, studies have reported that certain thiourea compounds exhibit IC50 values ranging from 3 to 14 µM against pancreatic, prostate, and breast cancer cell lines. The mechanism involves targeting molecular pathways that inhibit angiogenesis and alter cancer cell signaling pathways .

Antimicrobial Activity

The antimicrobial properties of thiourea derivatives are notable. Compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria. For example, a study indicated that specific thiourea derivatives inhibited Staphylococcus aureus and Escherichia coli with minimal inhibitory concentration (MIC) values demonstrating strong antibacterial activity .

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory potential of thiourea derivatives, which can modulate inflammatory pathways, making them candidates for treating inflammatory diseases .

Agricultural Chemistry

Fungicidal Applications

Thiourea derivatives are utilized in agricultural formulations due to their fungicidal properties. They can inhibit fungal growth by disrupting cell membranes or inhibiting essential enzymes in pathogens .

Herbicidal Activity

Research indicates that these compounds also possess herbicidal properties, making them useful in managing unwanted vegetation in agricultural settings .

Analytical Chemistry

Reagents in Analytical Methods

Thiourea compounds serve as reagents in various analytical methods due to their chemical reactivity. They can be employed in spectrophotometric analyses and other chemical assays to detect and quantify different substances .

Case Studies

Wirkmechanismus

LY-73497 exerts its effects by inhibiting the reverse transcriptase enzyme, which is essential for the replication of retroviruses like HIV-1. The compound binds to the enzyme’s active site, preventing the transcription of viral RNA into DNA, thereby halting the replication process . This inhibition disrupts the viral life cycle and reduces the viral load in infected cells.

Vergleich Mit ähnlichen Verbindungen

LY-73497 ähnelt anderen Reverse-Transkriptase-Inhibitoren wie Zidovudin, Lamivudin und Efavirenz. Es ist einzigartig in seiner spezifischen chemischen Struktur, die eine Phenethyl- und Thiazolylgruppe umfasst, die durch eine Thioharnstoffgruppe verbunden sind. Diese Struktur bietet eindeutige Bindungseigenschaften und potenzielle Vorteile hinsichtlich Wirksamkeit und Resistenzprofilen . Weitere ähnliche Verbindungen sind:

- Zidovudin

- Lamivudin

- Efavirenz

- Nevirapin

- Delavirdin

Biologische Aktivität

Thiourea derivatives, particularly N-(2-phenylethyl)-N'-2-thiazolyl-thiourea, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by case studies and relevant data.

Chemical Structure and Properties

N-(2-phenylethyl)-N'-2-thiazolyl-thiourea is characterized by a thiourea functional group attached to a phenylethyl and thiazole moiety. Its molecular formula is CHNS, with a molecular weight of approximately 240.35 g/mol. The presence of sulfur in the thiourea group contributes to its unique reactivity and biological activity.

Antimicrobial Activity

Thiourea derivatives have shown promising antimicrobial properties. Research indicates that N-(2-phenylethyl)-N'-2-thiazolyl-thiourea exhibits significant antibacterial activity against various pathogens, including both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Salmonella typhi | 40 µg/mL |

Studies have demonstrated that this compound disrupts bacterial cell membranes and inhibits essential enzymes, leading to bacterial cell death . For instance, a study highlighted its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as an alternative therapeutic agent in treating resistant infections .

Anticancer Activity

The anticancer properties of N-(2-phenylethyl)-N'-2-thiazolyl-thiourea have been extensively studied, revealing its ability to inhibit the proliferation of various cancer cell lines. The compound has shown cytotoxic effects against human leukemia cells and solid tumors.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 5.0 |

| SW480 (colon cancer) | 10.0 |

| PC3 (prostate cancer) | 7.5 |

In vitro studies indicate that this thiourea derivative induces apoptosis in cancer cells by activating specific molecular pathways involved in cell cycle regulation and angiogenesis inhibition . For example, treatment with N-(2-phenylethyl)-N'-2-thiazolyl-thiourea resulted in significant reductions in cell viability and alterations in cell morphology indicative of apoptosis.

Anti-inflammatory Activity

Thiourea derivatives also demonstrate anti-inflammatory effects, making them candidates for treating inflammatory diseases. Research has shown that N-(2-phenylethyl)-N'-2-thiazolyl-thiourea can inhibit pro-inflammatory cytokines such as IL-6 and TNF-α.

| Cytokine | Inhibition (%) at 10 µg/mL |

|---|---|

| IL-6 | 85% |

| TNF-α | 78% |

The anti-inflammatory mechanism is believed to involve the inhibition of signaling pathways that lead to cytokine production, thereby reducing inflammation .

Case Studies

- Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of various thiourea derivatives, including N-(2-phenylethyl)-N'-2-thiazolyl-thiourea, against clinical isolates of bacteria. Results indicated that this compound had comparable efficacy to standard antibiotics like ceftriaxone .

- Cancer Treatment : In a clinical trial involving patients with advanced solid tumors, administration of N-(2-phenylethyl)-N'-2-thiazolyl-thiourea resulted in a notable reduction in tumor size in several cases, supporting its potential as an adjunct therapy in oncology .

Eigenschaften

CAS-Nummer |

149485-30-3 |

|---|---|

Molekularformel |

C12H13N3S2 |

Molekulargewicht |

263.4 g/mol |

IUPAC-Name |

1-(2-phenylethyl)-3-(1,3-thiazol-2-yl)thiourea |

InChI |

InChI=1S/C12H13N3S2/c16-11(15-12-14-8-9-17-12)13-7-6-10-4-2-1-3-5-10/h1-5,8-9H,6-7H2,(H2,13,14,15,16) |

InChI-Schlüssel |

ANUSGJXVCFPWMQ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CCNC(=S)NC2=NC=CS2 |

Isomerische SMILES |

C1=CC=C(C=C1)CCN=C(NC2=NC=CS2)S |

Kanonische SMILES |

C1=CC=C(C=C1)CCNC(=S)NC2=NC=CS2 |

Aussehen |

Solid powder |

Key on ui other cas no. |

149485-30-3 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

LY 73497 LY-73497 LY73497 N-(2-phenylethyl)-N'-(2-thiazolyl)thiourea |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.